molecular formula C19H19N5O3 B11031959 1-[4-Hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]-3-(2-methoxyphenyl)guanidine

1-[4-Hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]-3-(2-methoxyphenyl)guanidine

Cat. No.: B11031959
M. Wt: 365.4 g/mol
InChI Key: NEBSKRHFENEKGL-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxyphenyl and pyrimidinyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The pyrimidinyl ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrimidinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE
  • N-(2-HYDROXYPHENYL)-N’-[4-(4-HYDROXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE
  • N-(2-CHLOROPHENYL)-N’-[4-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE

Uniqueness

N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE stands out due to its methoxy groups, which enhance its solubility and reactivity compared to similar compounds with hydroxyl or chloro substituents. This unique feature makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C19H19N5O3/c1-26-13-9-7-12(8-10-13)15-11-17(25)23-19(22-15)24-18(20)21-14-5-3-4-6-16(14)27-2/h3-11H,1-2H3,(H4,20,21,22,23,24,25)

InChI Key

NEBSKRHFENEKGL-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N=C(N)NC3=CC=CC=C3OC

Origin of Product

United States

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